molecular formula C16H24N2O2 B12835799 tert-Butyl ((2R,3R)-2-phenylpiperidin-3-yl)carbamate

tert-Butyl ((2R,3R)-2-phenylpiperidin-3-yl)carbamate

Cat. No.: B12835799
M. Wt: 276.37 g/mol
InChI Key: XJVZJNCXBRDMQH-ZIAGYGMSSA-N
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Description

tert-Butyl ((2R,3R)-2-phenylpiperidin-3-yl)carbamate is a chemical compound that features a tert-butyl group attached to a piperidine ring

Preparation Methods

The synthesis of tert-Butyl ((2R,3R)-2-phenylpiperidin-3-yl)carbamate typically involves the reaction of a piperidine derivative with tert-butyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the carbamate linkage. Industrial production methods may employ flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

tert-Butyl ((2R,3R)-2-phenylpiperidin-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents such as sodium hydride or lithium diisopropylamide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl ((2R,3R)-2-phenylpiperidin-3-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl ((2R,3R)-2-phenylpiperidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can influence the compound’s binding affinity and selectivity, while the piperidine ring can interact with various biological pathways. These interactions can lead to changes in enzyme activity or receptor signaling, ultimately affecting cellular processes.

Comparison with Similar Compounds

tert-Butyl ((2R,3R)-2-phenylpiperidin-3-yl)carbamate can be compared with similar compounds such as tert-Butyl ((2R,3R)-2-(o-tolyl)pyrrolidin-3-yl)carbamate . While both compounds feature a tert-butyl group and a cyclic structure, the presence of different substituents on the ring can lead to variations in their chemical reactivity and biological activity. The unique combination of the phenyl group and piperidine ring in this compound distinguishes it from other similar compounds and contributes to its specific applications and properties.

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

tert-butyl N-[(2R,3R)-2-phenylpiperidin-3-yl]carbamate

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-13-10-7-11-17-14(13)12-8-5-4-6-9-12/h4-6,8-9,13-14,17H,7,10-11H2,1-3H3,(H,18,19)/t13-,14-/m1/s1

InChI Key

XJVZJNCXBRDMQH-ZIAGYGMSSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCN[C@@H]1C2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCNC1C2=CC=CC=C2

Origin of Product

United States

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